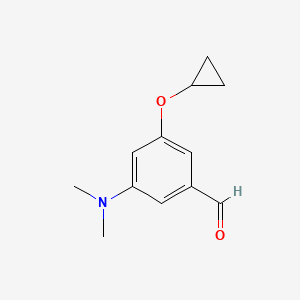
3-Cyclopropoxy-5-(dimethylamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It contains a cyclopropoxy group, a dimethylamino group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(dimethylamino)benzaldehyde typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable precursor with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Aldehyde Formation: The aldehyde group can be introduced through the oxidation of a corresponding alcohol or through the formylation of an aromatic ring using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(dimethylamino)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine or sulfuryl chloride), or sulfonating agents (sulfuric acid or oleum).
Major Products Formed
Oxidation: 3-Cyclopropoxy-5-(dimethylamino)benzoic acid.
Reduction: 3-Cyclopropoxy-5-(dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-5-(dimethylamino)benzaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Industry: It can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(dimethylamino)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amines and thiols, in biological systems.
Dimethylamino Group: Can participate in hydrogen bonding and electrostatic interactions with biological targets.
Cyclopropoxy Group: Can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the cyclopropoxy group.
3-Methoxy-5-(dimethylamino)benzaldehyde: Similar structure but has a methoxy group instead of a cyclopropoxy group.
3-Cyclopropoxybenzaldehyde: Similar structure but lacks the dimethylamino group.
Uniqueness
3-Cyclopropoxy-5-(dimethylamino)benzaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-13(2)10-5-9(8-14)6-12(7-10)15-11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
VHCWIGHKQGYPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















